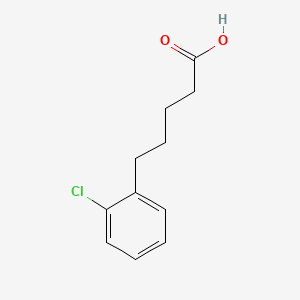

5-(2-Chlorophenyl)pentanoic acid

Beschreibung

Eigenschaften

CAS-Nummer |

100126-82-7 |

|---|---|

Molekularformel |

C11H13ClO2 |

Molekulargewicht |

212.673 |

IUPAC-Name |

5-(2-chlorophenyl)pentanoic acid |

InChI |

InChI=1S/C11H13ClO2/c12-10-7-3-1-5-9(10)6-2-4-8-11(13)14/h1,3,5,7H,2,4,6,8H2,(H,13,14) |

InChI-Schlüssel |

MVTZDEAPARWFNZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CCCCC(=O)O)Cl |

Synonyme |

5-(2-chlor-phenyl)-valeriansaeure |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Chlorophenyl)pentanoic Acid

Introduction: Contextualizing the Importance of Physicochemical Profiling in Drug Development

In the landscape of modern drug discovery and development, the adage "the dose makes the poison" is preceded by a more fundamental principle: the molecule's intrinsic properties dictate its therapeutic potential. A compound's journey from a laboratory curiosity to a clinical candidate is rigorously governed by its physicochemical characteristics. These properties, including acidity (pKa), lipophilicity (logP), and solubility, are not mere data points; they are the primary determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. For researchers, scientists, and drug development professionals, a comprehensive understanding of these parameters is non-negotiable for rational drug design and lead optimization.

This guide provides an in-depth technical overview of the core physicochemical properties of 5-(2-Chlorophenyl)pentanoic acid, a halogenated aromatic fatty acid derivative. While experimental data for this specific ortho-chloro isomer is not extensively published, this document leverages robust computational prediction models and contextualizes these predictions with available experimental data for the closely related meta- and para-chloro isomers. By detailing not just the predicted values but also the rigorous, field-proven experimental methodologies for their determination, this guide serves as both a reference and a practical handbook for scientists working with this and similar chemical entities. The causality behind experimental choices and the logic of analytical workflows are emphasized to provide a holistic and actionable understanding.

Core Physicochemical Properties: A Predictive and Comparative Analysis

The fundamental physicochemical properties of 5-(2-Chlorophenyl)pentanoic acid have been estimated using established computational algorithms. These predictions are summarized below, alongside experimental data for its structural isomers to provide a validated context for these values.

| Property | Predicted Value (2-Chloro Isomer) | Experimental Value (3-Chloro Isomer) | Experimental Value (4-Chloro Isomer) | Significance in Drug Development |

| Molecular Formula | C₁₁H₁₃ClO₂ | C₁₁H₁₃ClO₂ | C₁₁H₁₃ClO₂ | Foundational for all stoichiometric and analytical calculations. |

| Molecular Weight | 212.67 g/mol | 212.67 g/mol | 212.68 g/mol | Influences diffusion rates and is a key parameter in Lipinski's Rule of Five. |

| pKa | ~4.75 | ~4.8 (Predicted) | ~4.8 (Predicted) | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding. |

| logP (Octanol/Water) | ~3.45 | 3.2 | ~3.2 (Predicted) | Measures lipophilicity, a critical predictor of membrane permeability and overall bioavailability. |

| Aqueous Solubility | Low (Predicted) | Low (Implied) | Low (Implied) | A fundamental parameter that affects drug absorption and formulation strategies. |

| Melting Point | N/A (Predicted as Solid) | 56-58 °C | N/A | Affects solid-state stability, dissolution rate, and formulation development. |

Acid Dissociation Constant (pKa): The Key to Ionization

The pKa of the carboxylic acid moiety in 5-(2-Chlorophenyl)pentanoic acid is arguably its most critical physicochemical parameter. It defines the pH at which the compound exists in a 50:50 equilibrium between its neutral (protonated) and anionic (deprotonated) forms. At physiological pH (~7.4), a compound with a pKa of ~4.75 will be predominantly in its ionized, more water-soluble carboxylate form. This has profound implications for its interaction with biological membranes, receptor binding sites, and overall solubility.

Diagram: Ionization Equilibrium

The relationship between pH, pKa, and the ionization state of 5-(2-Chlorophenyl)pentanoic acid is illustrated below.

Caption: Ionization states of a carboxylic acid relative to pH and pKa.

Protocol: pKa Determination by Potentiometric Titration

This protocol describes a robust, self-validating method for determining the pKa of a weak acid.

Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa. This step is critical for ensuring the trustworthiness of the pH measurements.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 5-(2-Chlorophenyl)pentanoic acid and dissolve it in a suitable co-solvent (e.g., a minimal amount of methanol or ethanol) if necessary, before diluting with a known volume (e.g., 50 mL) of deionized, CO₂-free water. The final concentration should be around 1-10 mM.

-

Titration Setup:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Use a magnetic stirrer for gentle, continuous mixing.

-

Purge the headspace with an inert gas like nitrogen to prevent atmospheric CO₂ from dissolving and forming carbonic acid, which would interfere with the titration of a weak acid.

-

-

Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments (e.g., 0.05 mL) via a calibrated burette.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (the point of steepest inflection) by calculating the first derivative of the curve (ΔpH/ΔV).

-

The volume of titrant at the half-equivalence point is exactly half the volume required to reach the equivalence point.

-

The pKa is the pH value on the titration curve corresponding to the half-equivalence point volume.

-

Lipophilicity (logP): Gauging Membrane Permeability

The n-octanol/water partition coefficient (P) is the gold standard for measuring a compound's lipophilicity. Expressed as its base-10 logarithm (logP), it quantifies the differential solubility of a neutral compound between a lipid-like solvent (octanol) and water. A higher logP indicates greater lipophilicity, which is essential for passive diffusion across biological membranes, including the gut wall and the blood-brain barrier. However, excessively high logP values can lead to poor aqueous solubility and increased metabolic clearance. The predicted logP of ~3.45 for 5-(2-Chlorophenyl)pentanoic acid suggests significant lipophilicity, in line with its isomers.

Protocol: LogP Determination by the Shake-Flask Method (OECD Guideline 107)

This classic method directly measures the partitioning of a compound between pre-saturated octanol and water phases.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the ratio is used to calculate P.

Methodology:

-

Solvent Preparation (Self-Validation Step): Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This ensures that the volumes of the phases do not change during the experiment, a critical control for accuracy.

-

Sample Preparation: Prepare a stock solution of 5-(2-Chlorophenyl)pentanoic acid in n-octanol. The concentration should be chosen such that it can be accurately quantified in both phases after partitioning.

-

Partitioning:

-

In a suitable vessel (e.g., a centrifuge tube), combine a precise volume of the pre-saturated water and the pre-saturated octanol containing the test compound.

-

Gently shake or agitate the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours). The choice of agitation method is causal; overly vigorous shaking can create emulsions that are difficult to break and lead to inaccurate results.

-

-

Phase Separation: Separate the two phases. Centrifugation is the authoritative method to ensure a clean separation and break any micro-emulsions.

-

Quantification:

-

Carefully sample a known volume from both the aqueous and octanol layers.

-

Determine the concentration of the compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be generated for each phase to account for matrix effects.

-

-

Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration in Octanol] / [Concentration in Water] logP = log₁₀(P)

Diagram: Shake-Flask LogP Workflow

Caption: Standard workflow for LogP determination via the shake-flask method.

Aqueous Solubility: The Foundation of Bioavailability

Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract. Poor solubility is a major challenge in drug development, often leading to low and variable bioavailability. For an acidic compound like 5-(2-Chlorophenyl)pentanoic acid, solubility is highly pH-dependent. At pH values significantly below its pKa, the neutral, less soluble form will dominate. Conversely, at pH values above its pKa, the ionized, more soluble carboxylate form will prevail.

Protocol: Thermodynamic Solubility Determination

This method measures the equilibrium solubility of a compound, which is the true, stable solubility value.

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer until the concentration of the dissolved compound reaches a constant maximum value.

Methodology:

-

Buffer Preparation: Prepare aqueous buffers at relevant pH values (e.g., pH 2.0 for gastric fluid simulation and pH 7.4 for physiological simulation).

-

Equilibration:

-

Add an excess amount of solid 5-(2-Chlorophenyl)pentanoic acid to a vial containing the buffer. The presence of undissolved solid at the end of the experiment is a mandatory control to ensure saturation was achieved.

-

Agitate the vials in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

-

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter (e.g., PTFE).

-

Quantification:

-

Dilute the clear, saturated supernatant with a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV, referencing a standard curve prepared in the same buffer matrix.

-

-

Solid-State Analysis (Self-Validation): It is best practice to analyze the remaining solid (e.g., by XRPD or DSC) to confirm that no phase transition or degradation occurred during the experiment.

Conclusion

The physicochemical properties of 5-(2-Chlorophenyl)pentanoic acid, established through robust computational prediction and contextualized by experimental data from its isomers, define it as a lipophilic weak acid. Its predicted pKa of ~4.75 indicates that it will be predominantly ionized at physiological pH, a factor that will enhance its aqueous solubility but may temper its passive membrane permeability compared to its neutral form. The high predicted logP of ~3.45 underscores its lipophilic character, suggesting good potential for membrane traversal but also flagging potential risks of low solubility and high metabolic turnover. This technical guide provides not only these critical data points but also the authoritative, detailed protocols required to validate them experimentally. For any drug development program, the integration of such predictive modeling with rigorous experimental verification is the cornerstone of a scientifically sound, efficient, and successful path to the clinic.

References

-

OECD (2006) , Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

-

Avdeef, A. (2012) , Absorption and Drug Development: Solubility, Permeability, and Charge State, John Wiley & Sons. URL: [Link]

-

Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2006) , Solubility: it's not just for physical chemists, Drug discovery today, 11(21-22), 1012–1018. URL: [Link]

-

Klančnik, J. et al. (2021) , Potentiometric pKa Determination of Ionizable Pharmaceuticals: The Case Study of Antihypertensive Drugs, Molecules, 26(16), 4983. URL: [Link]

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001) , Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings, Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL: [Link]

A Technical Guide to 5-(2-Chlorophenyl)pentanoic Acid: Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of 5-(2-chlorophenyl)pentanoic acid, a substituted fatty acid of interest to researchers in medicinal chemistry and organic synthesis. While its direct applications are still under exploration, its structural similarity to pharmacologically active molecules suggests its potential as a key building block for novel therapeutics. This document details the compound's chemical identity, including its IUPAC name and structural properties. A robust, step-by-step synthetic protocol is proposed, grounded in established organometallic chemistry. Furthermore, this guide presents an in-depth analysis of the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, FT-IR, and MS), providing researchers with the necessary data for structural verification. The narrative emphasizes the rationale behind methodological choices, ensuring both technical accuracy and practical insight for professionals in drug development and chemical research.

Chemical Identity and Physicochemical Properties

5-(2-Chlorophenyl)pentanoic acid belongs to the class of phenylalkanoic acids. The core structure consists of a five-carbon pentanoic acid chain, with a 2-chlorophenyl substituent at the terminal (C5) position. This substitution pattern is critical, as the position of the chlorine atom on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its potential biological activity and reactivity.

IUPAC Nomenclature and Chemical Structure

The unambiguous name for this compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is 5-(2-chlorophenyl)pentanoic acid .

The structure is composed of a valeric acid backbone where the terminal methyl group is replaced by a 2-chlorophenyl moiety.

Caption: 2D Structure of 5-(2-chlorophenyl)pentanoic acid.

Physicochemical Data

The following table summarizes the key computed physicochemical properties of the molecule. These parameters are essential for predicting its solubility, membrane permeability, and suitability for various experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃ClO₂ | (Calculated) |

| Molecular Weight | 212.67 g/mol | (Calculated) |

| XLogP3 | 3.2 | Echemi[1] |

| Hydrogen Bond Donor Count | 1 | Echemi[1] |

| Hydrogen Bond Acceptor Count | 2 | Echemi[1] |

| Rotatable Bond Count | 5 | Echemi[1] |

| Topological Polar Surface Area | 37.3 Ų | Echemi[1] |

| Formal Charge | 0 | (Calculated) |

Proposed Synthesis and Purification

A reliable and efficient synthesis of 5-(2-chlorophenyl)pentanoic acid can be achieved via a two-step process involving a Grignard reaction followed by ester hydrolysis. This pathway is advantageous due to the high yields typically associated with Grignard reagents for C-C bond formation and the straightforward nature of the subsequent hydrolysis.

Expertise & Causality: The carboxylic acid functionality is protected as an ethyl ester (ethyl 5-bromopentanoate) to prevent it from reacting with the highly basic Grignard reagent. The Grignard reagent, (2-chlorophenyl)magnesium bromide, is prepared in situ from 1-bromo-2-chlorobenzene and magnesium turnings. The subsequent acidic workup serves a dual purpose: it quenches the reaction and hydrolyzes the ester to yield the desired carboxylic acid.

Caption: Synthetic workflow for 5-(2-chlorophenyl)pentanoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-(2-chlorophenyl)pentanoate

-

Grignard Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine.

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

In the dropping funnel, dissolve 1-bromo-2-chlorobenzene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium. If the reaction does not initiate (indicated by heat and bubble formation), gently warm the flask.

-

Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

Coupling Reaction: Cool the Grignard solution to 0°C in an ice bath.

-

Dissolve ethyl 5-bromopentanoate (1.1 equivalents) in anhydrous THF and add it dropwise to the Grignard reagent.

-

After addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Trustworthiness: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Cool the mixture to 0°C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

Step 2: Hydrolysis to 5-(2-chlorophenyl)pentanoic acid

-

Dissolve the crude ethyl 5-(2-chlorophenyl)pentanoate from the previous step in ethanol.

-

Add a 6 M aqueous solution of hydrochloric acid (HCl).

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the hydrolysis by TLC.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Extract the remaining aqueous solution with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify the final compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Spectroscopic Characterization (Predicted)

Accurate structural elucidation is paramount. The following sections detail the expected spectroscopic data for 5-(2-chlorophenyl)pentanoic acid, based on established principles of NMR, IR, and mass spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the proton environments within the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal. |

| 7.35 - 7.42 | Multiplet | 1H | Ar-H | Aromatic proton ortho to the chlorine, deshielded by the halogen's inductive effect. |

| 7.15 - 7.25 | Multiplet | 3H | Ar-H | Remaining three aromatic protons, exhibiting complex coupling. |

| ~2.70 | Triplet | 2H | Ar-CH₂- | Benzylic protons, deshielded by the adjacent aromatic ring and split by the neighboring CH₂ group. |

| ~2.40 | Triplet | 2H | -CH₂-COOH | Protons alpha to the carbonyl group, deshielded and split by the adjacent CH₂ group. |

| ~1.75 | Multiplet | 4H | -CH₂-CH₂- | The two central methylene groups of the pentanoic chain, with overlapping signals. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum identifies all unique carbon atoms in the structure.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~179.0 | C=O | Carbonyl carbon of the carboxylic acid. |

| ~140.0 | Ar-C (quaternary) | Aromatic carbon directly attached to the pentanoic chain. |

| ~134.0 | Ar-C-Cl (quaternary) | Aromatic carbon bearing the chlorine atom. |

| ~130.5 | Ar-CH | Aromatic methine carbon. |

| ~129.5 | Ar-CH | Aromatic methine carbon. |

| ~127.0 | Ar-CH | Aromatic methine carbon. |

| ~126.8 | Ar-CH | Aromatic methine carbon. |

| ~35.0 | Ar-CH₂- | Benzylic carbon. |

| ~33.5 | -CH₂-COOH | Carbon alpha to the carbonyl. |

| ~30.5 | -CH₂- | Central methylene carbon. |

| ~24.5 | -CH₂- | Central methylene carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch |

| ~1710 | Strong | C=O stretch |

| 3010-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium | Aliphatic C-H stretch |

| ~1475 | Medium | Aromatic C=C stretch |

| ~750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

| m/z Value | Interpretation | Rationale |

| 212/214 | [M]⁺ | Molecular ion peak, showing a characteristic 3:1 isotopic pattern due to the presence of ³⁵Cl and ³⁷Cl. |

| 167/169 | [M-COOH]⁺ | Loss of the carboxylic acid radical. |

| 125/127 | [C₇H₆Cl]⁺ | Fragment corresponding to the 2-chlorobenzyl cation, resulting from benzylic cleavage. |

| 99 | [C₅H₇O₂]⁺ | Fragment corresponding to the pentanoic acid chain after cleavage of the C-C bond alpha to the ring. |

Applications and Research Interest

While 5-(2-chlorophenyl)pentanoic acid is not a widely commercialized compound, it serves as a valuable intermediate and structural scaffold for several areas of chemical and pharmaceutical research.

-

Medicinal Chemistry: Phenylalkanoic acids are privileged structures in drug discovery. For instance, homologues of baclofen, which are chlorophenyl-substituted amino acids, have been synthesized and investigated for their activity as GABA receptor modulators.[2][3] The title compound could serve as a precursor for synthesizing novel analogues targeting the central nervous system.

-

Prodrug Development: The ω-(phenoxy)alkanoic acid scaffold has been explored for creating prodrugs that target mitochondria.[4] These compounds can undergo biotransformation via the mitochondrial β-oxidation pathway to release active phenolic compounds. 5-(2-Chlorophenyl)pentanoic acid represents a potential starting point for developing such targeted drug delivery systems.

-

Organic Synthesis: As a bifunctional molecule with a carboxylic acid handle and a reactive aromatic ring, it is a versatile building block for constructing more complex molecular architectures. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the aromatic ring can undergo further substitution reactions.

Conclusion

5-(2-Chlorophenyl)pentanoic acid is a compound with significant untapped potential, particularly as an intermediate in the synthesis of novel bioactive molecules. This guide has provided a robust framework for its identity, synthesis, and characterization. The detailed synthetic protocol offers a clear and reproducible pathway for its preparation, while the predicted spectroscopic data serves as an essential reference for structural verification. It is anticipated that this comprehensive technical overview will facilitate further research and unlock new applications for this versatile chemical entity in the fields of drug discovery and materials science.

References

-

Froestl, W., et al. (1995). Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid. Journal of Medicinal Chemistry, 38(17), 3313-3331. [Link]

-

Chen, K. X., et al. (1995). Synthesis and Pharmacology of the Baclofen Homologues 5-Amino-4-(4-chlorophenyl)pentanoic Acid and the R- and S-Enantiomers of 5-Amino-3-(4-chlorophenyl)pentanoic Acid. Journal of Medicinal Chemistry. [Link]

-

SpectraBase. (n.d.). (E)-5-(2-chlorophenyl)-2-(1,3-dithiolan-2-ylidene)-3-keto-pent-4-enoic acid. Wiley-VCH. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Chlorovaleric acid. PubChem. [Link]

-

Institut Pasteur. (n.d.). Compound 592. iPPI-DB. [Link]

-

Brieflands. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. International Journal of Pharmaceutical Research. [Link]

- Google Patents. (n.d.). Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid.

-

National Institute of Standards and Technology. (n.d.). Pentanoic acid. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Chlorovaleric acid. NIST Chemistry WebBook. [Link]

-

Wiergowska, M., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Molecules, 24(21), 3867. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5-(2-Methylphenoxy)pentanoic Acid|CAS 87411-34-5 [benchchem.com]

Physicochemical Characterization and Synthetic Utility of 5-(2-Chlorophenyl)pentanoic Acid: A Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, the architectural precision of building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs). 5-(2-Chlorophenyl)pentanoic acid is a highly versatile bifunctional aliphatic-aromatic linker. Uniquely identified by its CAS Registry Number 100126-82-7 [1], this compound features an ortho-chlorinated phenyl ring tethered to a five-carbon aliphatic carboxylic acid chain. With a molecular weight of 212.67 g/mol [1], it provides an optimal steric and electronic profile for integration into conformationally constrained macrocycles and targeted therapeutics[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, outlines a chemoselective and self-validating synthetic methodology, and explores its applications in advanced drug design.

Physicochemical Profiling & Data Presentation

Understanding the exact mass and molecular properties of 5-(2-Chlorophenyl)pentanoic acid is critical for analytical validation (e.g., mass spectrometry calibration) and predicting its behavior in biological systems. The molecular weight of 212.67 g/mol contributes minimally to the overall mass of complex APIs, allowing medicinal chemists to stay well within the bounds of Lipinski’s Rule of Five when designing larger macrocyclic structures.

Table 1: Core Quantitative and Structural Data

| Property | Value | Analytical Significance |

| Chemical Name | 5-(2-Chlorophenyl)pentanoic acid | Standard IUPAC nomenclature. |

| CAS Registry Number | 100126-82-7[1] | Primary identifier for global chemical databases. |

| Molecular Weight | 212.67 g/mol [1] | Used for stoichiometric calculations and yield determination. |

| Molecular Formula | C11H13ClO2[1] | Dictates the isotopic distribution pattern in MS. |

| Monoisotopic Exact Mass | 212.0604 Da | Target m/z for high-resolution mass spectrometry (HRMS). |

| Hydrogen Bond Donors | 1 (Carboxylic -OH) | Influences solubility and target-receptor binding. |

| Hydrogen Bond Acceptors | 2 (Carboxylic C=O, -OH) | Facilitates interactions with aqueous solvent networks. |

Mechanistic Synthesis & Causality

The synthesis of 5-(2-Chlorophenyl)pentanoic acid requires strict attention to chemoselectivity. The primary challenge lies in constructing the aliphatic chain while preserving the ortho-chloro substituent on the aromatic ring, which is highly susceptible to hydrodehalogenation under standard reductive conditions.

To circumvent this, we employ a two-step sequence: a Wittig olefination followed by a chemoselective catalytic hydrogenation .

-

Causality in C-C Bond Formation: The Wittig reaction between 2-chlorobenzaldehyde and (4-carboxybutyl)triphenylphosphonium bromide is chosen over cross-coupling methods (like Suzuki or Heck) to avoid the use of palladium at the C-C bond formation stage, which could prematurely interact with the aryl chloride.

-

Causality in Reduction: Standard Palladium on Carbon (Pd/C) with hydrogen gas will rapidly cleave the C-Cl bond. Therefore, Wilkinson's Catalyst (RhCl(PPh3)3) is deployed. The steric bulk of the triphenylphosphine ligands on the Rhodium center allows for the efficient reduction of the unhindered alkene while completely ignoring the sterically hindered, electronically distinct aryl chloride.

Figure 1: Chemoselective synthetic workflow for 5-(2-Chlorophenyl)pentanoic acid.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following methodology includes built-in analytical checkpoints to ensure absolute structural integrity at each phase.

Step 1: Wittig Olefination to 5-(2-Chlorophenyl)pent-4-enoic acid

-

Preparation: Suspend (4-carboxybutyl)triphenylphosphonium bromide (1.1 equiv) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere at 0 °C.

-

Deprotonation: Dropwise add Potassium tert-butoxide (t-BuOK, 2.2 equiv) to generate the ylide. The solution will transition to a deep orange/red color.

-

Coupling: Introduce 2-chlorobenzaldehyde (1.0 equiv) slowly. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Validation Checkpoint 1 (LC-MS & NMR): Quench a 50 µL aliquot in water/acetonitrile. Analyze via LC-MS. The reaction is deemed complete when the aldehyde peak disappears and the intermediate exact mass (m/z 210.04 [M-H]-) is observed. In 1H-NMR, the aldehyde proton signal at ~10.4 ppm must be absent.

-

Workup: Quench with 1M HCl to pH 2, extract with Ethyl Acetate (EtOAc), dry over Na2SO4, and concentrate. Purify via flash chromatography.

Step 2: Chemoselective Hydrogenation

-

Preparation: Dissolve the purified 5-(2-Chlorophenyl)pent-4-enoic acid in degassed ethanol.

-

Catalyst Addition: Add Wilkinson’s Catalyst (RhCl(PPh3)3, 5 mol%).

-

Hydrogenation: Purge the vessel with Hydrogen gas (H2) and maintain a balloon pressure (1 atm) at room temperature for 12 hours.

-

Validation Checkpoint 2 (Isotopic Integrity): Analyze the crude mixture via LC-MS. The target mass is 212.67 g/mol [1]. Crucially, observe the mass spectrum for the characteristic 3:1 isotopic ratio at m/z 211.05 and 213.05 ([M-H]-). This self-validates that the C-Cl bond remains intact and hydrodehalogenation has not occurred.

-

Isolation: Filter the mixture through a pad of Celite to remove the rhodium catalyst, concentrate the filtrate, and recrystallize from heptane/EtOAc to yield pure 5-(2-Chlorophenyl)pentanoic acid.

Applications in Macrocyclic Drug Design

Beyond its standalone properties, 5-(2-Chlorophenyl)pentanoic acid is highly valued in the synthesis of fully synthetic, conformationally constrained macrocyclic compounds[2].

In modern drug discovery, macrocycles are engineered to interact with challenging biological targets such as G-protein coupled receptors (GPCRs), ion channels, and protein-protein interactions within the β-catenin-dependent "canonical" Wnt pathway[2]. The 5-carbon aliphatic chain of 5-(2-Chlorophenyl)pentanoic acid acts as an ideal "Bridge" or "Template" component, providing enough flexibility for ring closure while the ortho-chloro substitution imparts necessary steric hindrance to lock the final macrocycle into a bioactive conformation[2].

Figure 2: Integration of 5-(2-Chlorophenyl)pentanoic acid into macrocyclic drug discovery workflows.

By leveraging its exact molecular weight and functional group handles, researchers can predictably model the pharmacokinetic outcomes of these complex ring systems before committing to large-scale synthesis.

References

-

ChemWhat Database. "5-(2-chlor-phenyl)-valeriansaeure CAS#: 100126-82-7". ChemWhat: Database of Chemicals & Biologicals. Available at: [Link]

- Google Patents. "WO2011014973A2 - Conformationally constrained, fully synthetic macrocyclic compounds". World Intellectual Property Organization.

Sources

Spectroscopic Profile of 5-(2-Chlorophenyl)pentanoic Acid: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-(2-chlorophenyl)pentanoic acid, a compound of interest in synthetic chemistry and drug development. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predicted spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this and related molecules.

Introduction

5-(2-Chlorophenyl)pentanoic acid is a carboxylic acid derivative containing a chlorophenyl substituent. Its molecular structure presents a unique combination of an aromatic system, an aliphatic chain, and a carboxylic acid moiety, each contributing distinct features to its spectroscopic signature. Understanding these features is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, providing a rationale for the expected chemical shifts, vibrational frequencies, and fragmentation patterns.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for 5-(2-chlorophenyl)pentanoic acid.

Caption: Molecular structure and atom numbering for 5-(2-Chlorophenyl)pentanoic acid.

I. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 5-(2-chlorophenyl)pentanoic acid is predicted to exhibit distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group.

Expected ¹H NMR Data:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H (Carboxylic Acid) | 10.0 - 12.0 | Singlet (broad) | 1H |

| H-6' (Aromatic) | 7.35 - 7.45 | Multiplet | 1H |

| H-3', H-4', H-5' (Aromatic) | 7.10 - 7.30 | Multiplet | 3H |

| H-5 (Aliphatic) | 2.70 - 2.85 | Triplet | 2H |

| H-2 (Aliphatic) | 2.30 - 2.45 | Triplet | 2H |

| H-3, H-4 (Aliphatic) | 1.60 - 1.80 | Multiplet | 4H |

Interpretation:

-

Carboxylic Acid Proton: The proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum (10-12 ppm). Its broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons: The four protons on the chlorophenyl ring will appear in the aromatic region (7.10-7.45 ppm). Due to the ortho substitution of the chlorine atom, these protons are chemically non-equivalent and will likely exhibit complex splitting patterns (multiplets). The proton adjacent to the chlorine atom (H-6') is expected to be the most deshielded.

-

Aliphatic Protons: The protons on the pentanoic acid chain will appear in the upfield region of the spectrum. The methylene group attached to the aromatic ring (H-5) will be deshielded compared to the other methylene groups and is predicted to be a triplet. Similarly, the methylene group alpha to the carbonyl group (H-2) will also be a triplet. The remaining two methylene groups (H-3 and H-4) will likely appear as a complex multiplet in the 1.60-1.80 ppm range.

II. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Expected ¹³C NMR Data:

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C-1 (Carbonyl) | 175.0 - 180.0 |

| C-1' (Aromatic, C-substituted) | 140.0 - 145.0 |

| C-2' (Aromatic, C-Cl) | 132.0 - 135.0 |

| C-3', C-4', C-5', C-6' (Aromatic) | 125.0 - 130.0 |

| C-5 (Aliphatic) | 34.0 - 38.0 |

| C-2 (Aliphatic) | 33.0 - 37.0 |

| C-3, C-4 (Aliphatic) | 24.0 - 30.0 |

Interpretation:

-

Carbonyl Carbon: The carbon of the carboxylic acid group (C-1) will be the most deshielded carbon and is expected to appear in the 175-180 ppm region.

-

Aromatic Carbons: The six carbons of the chlorophenyl ring will appear in the 125-145 ppm range. The carbon atom bearing the chlorine (C-2') and the carbon atom attached to the alkyl chain (C-1') will be quaternary and may show weaker signals. Their exact chemical shifts are influenced by the substitution pattern.

-

Aliphatic Carbons: The methylene carbons of the pentanoic acid chain will appear in the upfield region (24-38 ppm). The carbons closer to the electron-withdrawing groups (C-2 and C-5) will be more deshielded.

III. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The key vibrational modes for 5-(2-chlorophenyl)pentanoic acid are associated with the carboxylic acid and the aromatic ring.

Expected IR Absorption Bands:

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O stretch (Carboxylic acid) | 1210 - 1320 | Medium |

| C-Cl stretch | 600 - 800 | Medium |

Interpretation:

-

O-H Stretch: A very broad and strong absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the benzene ring.

-

C-Cl Stretch: The presence of the chlorine atom is expected to give rise to a medium intensity band in the fingerprint region, typically between 600 and 800 cm⁻¹.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation. For 5-(2-chlorophenyl)pentanoic acid, electron ionization (EI) would likely lead to a series of characteristic fragments.

Expected Mass Spectrometry Data (EI):

| m/z | Possible Fragment |

| 212/214 | [M]⁺ (Molecular ion) |

| 195/197 | [M - OH]⁺ |

| 167/169 | [M - COOH]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation and Fragmentation Pathway:

The molecular ion peak [M]⁺ is expected at m/z 212, with a characteristic [M+2]⁺ peak at m/z 214 with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.

Caption: Predicted major fragmentation pathway for 5-(2-Chlorophenyl)pentanoic acid in EI-MS.

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH). Alpha-cleavage and McLafferty rearrangement are also possible fragmentation pathways for the aliphatic chain. The chlorophenyl cation ([C₆H₄Cl]⁺) is a likely and stable fragment. The appearance of a tropylium ion at m/z 91 is also a common feature in the mass spectra of compounds containing a benzyl group.

Experimental Protocols

NMR Spectroscopy (¹H and ¹³C):

-

Sample Preparation: Dissolve 5-10 mg of 5-(2-chlorophenyl)pentanoic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment or the KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

-

Sample Introduction: For a volatile compound, direct insertion or gas chromatography (GC) can be used as the inlet system.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable spectrum.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier is used to detect the ions.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of 5-(2-chlorophenyl)pentanoic acid based on fundamental principles and data from analogous structures. The expected ¹H NMR, ¹³C NMR, IR, and mass spectra are presented with interpretations of the key features. This information serves as a valuable resource for the identification and characterization of this compound in a research and development setting. It is important to note that while these predictions are based on sound scientific principles, experimental verification is the ultimate standard for structural confirmation.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

A Comprehensive Technical Guide to the Solubility Profile of 5-(2-Chlorophenyl)pentanoic Acid

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This technical guide provides an in-depth examination of the solubility profile of 5-(2-Chlorophenyl)pentanoic acid, a molecule of interest in medicinal chemistry. In the absence of extensive published experimental data for this specific isomer, this document establishes a robust theoretical framework for understanding its solubility, provides a detailed protocol for its empirical determination, and presents an illustrative profile based on first principles. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and a practical approach to characterizing the solubility of this compound.

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical sciences, the journey from a promising chemical entity to a viable drug product is fraught with challenges, many of which are rooted in the compound's physicochemical properties. Among these, aqueous solubility is a paramount factor. It directly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[1] A compound with poor aqueous solubility will likely exhibit low and variable absorption in the gastrointestinal tract, posing significant hurdles for oral dosage form development.

Understanding the solubility of a compound like 5-(2-Chlorophenyl)pentanoic acid not only in aqueous media but also in a variety of organic solvents is essential. This broader profile informs decisions across the development pipeline, from early-stage formulation and purification strategies to the selection of appropriate vehicles for toxicological studies. This guide provides the foundational knowledge and practical methodologies required to fully characterize the solubility of this molecule.

Physicochemical Profile of 5-(2-Chlorophenyl)pentanoic Acid

Structure:

The molecule consists of a pentanoic acid chain, which provides a polar, hydrophilic carboxyl group capable of hydrogen bonding, attached to a chlorophenyl ring, which is nonpolar and hydrophobic. The position of the chlorine atom at the ortho (2-position) of the phenyl ring can introduce steric effects that may subtly influence intermolecular interactions compared to its meta (3-position) and para (4-position) isomers.

Table 1: Key Physicochemical Properties of 5-(2-Chlorophenyl)pentanoic Acid (and related isomers for context)

| Property | Value (Predicted/Inferred for 2-chloro isomer) | Rationale & Significance |

| Molecular Formula | C₁₁H₁₃ClO₂ | Defines the elemental composition. |

| Molecular Weight | 212.67 g/mol | Influences diffusion and dissolution rates.[2] |

| Physical Form | Solid (Expected) | Based on related long-chain carboxylic acids.[3] |

| pKa (acidic) | ~4.0 - 4.5 (Predicted) | The carboxyl group is acidic. The pKa value is critical for understanding how solubility changes with pH. The electron-withdrawing chlorine atom on the ring is expected to slightly lower the pKa compared to unsubstituted benzoic acid (pKa 4.2).[4] |

| logP (Octanol/Water) | ~3.2 (Predicted) | The octanol-water partition coefficient (logP) is a key measure of lipophilicity.[5] A value greater than 3 suggests the compound is significantly more soluble in lipids than in water, indicating low aqueous solubility and potential for good membrane permeability.[1][6] |

| Hydrogen Bond Donors | 1 (from -COOH) | The carboxylic proton can be donated.[2] |

| Hydrogen Bond Acceptors | 2 (from C=O and -OH) | The carbonyl and hydroxyl oxygens can accept hydrogen bonds.[2] |

Theoretical Principles of Solubility

The solubility of 5-(2-Chlorophenyl)pentanoic acid is governed by the energetic balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The guiding principle is "like dissolves like."[3]

-

In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. The primary driver for solubility is the interaction between the solvent and the polar carboxylic acid head of the molecule. However, the large, nonpolar chlorophenylpentyl tail is hydrophobic and disrupts the hydrogen-bonding network of water, leading to an overall low aqueous solubility.[3][7] In alcohols like ethanol, the alkyl portion of the solvent can interact more favorably with the nonpolar tail, generally resulting in higher solubility compared to water.

-

In Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents have significant dipole moments but do not donate hydrogen bonds. They can accept hydrogen bonds from the carboxylic acid group and engage in dipole-dipole interactions. Solubility in these solvents is expected to be moderate to good, as they can effectively solvate the polar head without the strong, structured network of water that needs to be disrupted.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. The polar carboxylic acid group has very unfavorable interactions with these solvents, while the nonpolar tail has favorable interactions. Due to the high energy required to break the strong hydrogen bonds between the carboxylic acid dimers in the solid state, solubility is expected to be very low in nonpolar solvents.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an empirical approach is required. The Equilibrium Shake-Flask Method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a system at equilibrium.[8]

Causality Behind Experimental Choices

-

Why the Shake-Flask Method? This method ensures that the system reaches true thermodynamic equilibrium, providing a solubility value that is constant and independent of time. This is distinct from kinetic solubility measurements, which can overestimate solubility by measuring the concentration before precipitation from a supersaturated solution occurs.[9] For foundational drug development, the thermodynamic value is more robust.

-

Why 24-72 Hours? Reaching equilibrium is not instantaneous. For complex organic molecules, this timeframe is typically required to ensure that the rate of dissolution equals the rate of precipitation.[8]

-

Why Temperature Control? Solubility is a temperature-dependent property. Conducting the experiment in a temperature-controlled water bath or incubator ensures that the results are reproducible and relevant to specific physiological or storage conditions (e.g., 25°C for room temp, 37°C for physiological relevance).

-

Why HPLC for Quantification? High-Performance Liquid Chromatography (HPLC) is a highly specific, sensitive, and accurate analytical technique.[8] It allows for the precise quantification of the dissolved solute, even in the presence of impurities, and is a standard method in pharmaceutical analysis.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: Generalized workflow for determining equilibrium solubility using the shake-flask method.

Step-by-Step Protocol

-

Preparation of Standard Solutions: Prepare a stock solution of 5-(2-Chlorophenyl)pentanoic acid in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution.

-

Sample Preparation: Add an excess amount of solid 5-(2-Chlorophenyl)pentanoic acid to a glass vial containing a known volume (e.g., 2 mL) of the test solvent. "Excess" means enough solid is added such that a visible amount remains undissolved at the end of the experiment.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate the samples for at least 24 hours.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 1 hour to allow for sedimentation.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a chemically inert 0.45 µm syringe filter (e.g., PTFE) into a clean HPLC vial. This step is critical to remove all undissolved particulates.[8]

-

Quantification: Analyze the calibration standards and the filtered samples by a validated HPLC-UV method. Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Data Analysis: Determine the concentration of the unknown sample by interpolating its peak area from the calibration curve. This concentration represents the equilibrium solubility of the compound in the test solvent at the specified temperature. Report the final value in mg/mL.

Illustrative Solubility Profile

While awaiting comprehensive experimental validation, the following table presents an illustrative solubility profile for 5-(2-Chlorophenyl)pentanoic acid. These values are derived from the theoretical principles discussed above and are intended to serve as a predictive guide for researchers.

Table 2: Illustrative Solubility of 5-(2-Chlorophenyl)pentanoic Acid in Various Solvents at 25°C

| Solvent Class | Solvent | Dielectric Constant | Predicted Solubility (mg/mL) | Qualitative Classification |

| Polar Protic | Water | 80.1 | < 0.1 | Very Sparingly Soluble |

| Ethanol | 24.5 | 150 - 250 | Freely Soluble | |

| Methanol | 32.7 | 200 - 300 | Freely Soluble | |

| Polar Aprotic | Acetone | 20.7 | > 300 | Very Soluble |

| Acetonitrile (MeCN) | 37.5 | 50 - 100 | Soluble | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 300 | Very Soluble | |

| Ethyl Acetate | 6.0 | 80 - 150 | Soluble | |

| Nonpolar | Dichloromethane (DCM) | 9.1 | 40 - 80 | Soluble |

| Toluene | 2.4 | < 5 | Sparingly Soluble | |

| n-Hexane | 1.9 | < 0.5 | Practically Insoluble |

Note: This data is illustrative and based on theoretical principles. Actual values must be confirmed via the experimental protocol outlined in Section 4.

Conclusion

The solubility profile of 5-(2-Chlorophenyl)pentanoic acid is a complex interplay of its polar carboxylic acid function and its nonpolar chlorophenylpentyl backbone. Theoretical analysis predicts very low aqueous solubility, a critical characteristic that must be addressed in early-stage drug development. Conversely, it is expected to be freely soluble in polar organic solvents like alcohols and acetone, offering a wide range of options for purification, analysis, and non-aqueous formulations.

This guide provides both the theoretical foundation to anticipate its behavior and a robust, field-proven experimental protocol to empirically determine its precise solubility in any solvent of interest. By combining predictive understanding with rigorous experimental validation, researchers can effectively navigate the challenges posed by this compound's solubility and make informed decisions to advance their development programs.

References

- CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.

- Echemi. (n.d.). 5-(3-chlorophenyl)pentanoic acid.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Thoreauchem. (n.d.). 5-(4-chlorophenyl)pentanoic acid-161725-12-8.

- Sigma-Aldrich. (n.d.). 5-(4-Chlorophenyl)pentanoic acid.

- LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids.

- Jardine, J., & Pickett, S. D. (2018). JPlogP: an improved logP predictor trained using predicted data. Journal of Cheminformatics, 10(1), 63.

- Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Liptak, M. D., & Shields, G. C. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences, 25(6), 3247.

- Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(5), 307-315.

- Durrant Lab. (n.d.). logP - MolModa Documentation.

- ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software.

- ResearchGate. (2018, December 3). (PDF) JPlogP: An improved logP predictor trained using predicted data.

- Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation.

Sources

- 1. logP - MolModa Documentation [durrantlab.pitt.edu]

- 2. echemi.com [echemi.com]

- 3. 5-(4-Chlorophenyl)pentanoic acid | 161725-12-8 [sigmaaldrich.com]

- 4. art.torvergata.it [art.torvergata.it]

- 5. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 6. JPlogP: an improved logP predictor trained using predicted data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 161725-12-8|5-(4-Chlorophenyl)pentanoic acid|BLD Pharm [bldpharm.com]

- 8. 5-(4-chlorophenyl)-5-oxo-pentanoic acid | 36978-49-1 [sigmaaldrich.com]

- 9. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Chlorophenyl-Containing Compounds: A Technical Guide to the Potential Biological Activities of 5-(2-Chlorophenyl)pentanoic Acid Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the prospective biological activities of 5-(2-Chlorophenyl)pentanoic acid and its derivatives. While direct research on this specific parent compound is nascent, a growing body of evidence on structurally related molecules containing the chlorophenyl moiety points towards a promising future in therapeutic development. This document provides a comprehensive analysis of the existing literature on these derivatives, exploring their potential applications in oncology, inflammation, and infectious diseases. By examining the structure-activity relationships and mechanisms of action of these related compounds, we aim to provide a foundational resource to stimulate and guide future research into the therapeutic potential of 5-(2-Chlorophenyl)pentanoic acid and its novel derivatives.

The Chlorophenyl Scaffold: A Privileged Structure in Medicinal Chemistry

The incorporation of a chlorophenyl group is a well-established strategy in medicinal chemistry to enhance the biological activity of a molecule.[1][2] The chlorine atom, being an electron-withdrawing group, can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound. It can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. This has led to the successful development of numerous drugs across various therapeutic areas that feature this structural motif.

This guide will explore the potential of a specific subset of these compounds: derivatives of 5-(2-Chlorophenyl)pentanoic acid. While the parent compound itself is not extensively studied, its derivatives are emerging as a promising class of molecules with diverse biological activities.

Anticancer Potential: A Multi-pronged Attack on Malignancy

Derivatives of chlorophenyl-containing compounds have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and proliferation.[3][4][5]

Inhibition of Key Signaling Pathways

One of the primary mechanisms by which these compounds exert their anticancer effects is through the inhibition of critical signaling pathways that are often dysregulated in cancer. For instance, certain indole-based derivatives containing a chlorophenyl moiety have been shown to inhibit the WNT signaling pathway, a crucial pathway involved in cell fate determination, proliferation, and migration.[3]

A notable example is (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, which has been identified as a selective inhibitor of Dishevelled 1 (DVL1), a key component of the WNT pathway.[3] This inhibition leads to a reduction in cancer cell growth.[3]

Induction of Apoptosis

Another important anticancer mechanism is the induction of apoptosis, or programmed cell death. Several chlorophenyl derivatives have been shown to trigger apoptotic pathways in cancer cells. For example, certain thiazolidinone derivatives have been found to induce apoptosis in various cancer cell lines.[6]

The proposed mechanism often involves the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Cytotoxic Activity

In addition to targeted mechanisms, many chlorophenyl derivatives exhibit broad cytotoxic activity against a range of cancer cell lines.[6][7] This suggests that they may act on multiple cellular targets or through more general mechanisms of cell killing.

For example, a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones have demonstrated potent cytotoxic effects against a panel of 60 human cancer cell lines.[6]

Table 1: Anticancer Activity of Selected Chlorophenyl Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

| Indole-based | (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 (Colon) | Inhibition of WNT signaling, cell growth inhibition | [3] |

| Thiazolidinones | 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones | NCI-60 cell line panel | Potent cytotoxic activity | [6] |

| Tetrahydroisoquinolines | Various derivatives | PACA2 (Pancreatic), A549 (Lung) | Mild to strong cytotoxic activity | [7] |

Experimental Workflow for Anticancer Activity Screening

Caption: A generalized workflow for the evaluation of anticancer potential.

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key driver of many diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research.[8][9] Derivatives containing the chlorophenyl moiety have shown promise in this area, with some compounds exhibiting potent anti-inflammatory and immunomodulatory effects.[10][11]

Modulation of Pro-inflammatory Cytokines

A key mechanism underlying the anti-inflammatory activity of these compounds is the modulation of pro-inflammatory cytokines. For example, the pyrrole derivative 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid has been shown to significantly decrease serum levels of tumor necrosis factor-alpha (TNF-α), a major pro-inflammatory cytokine.[10][11]

Upregulation of Anti-inflammatory Cytokines

In addition to suppressing pro-inflammatory signals, some chlorophenyl derivatives can also enhance anti-inflammatory responses. The same pyrrole derivative mentioned above was found to significantly increase levels of transforming growth factor-beta 1 (TGF-β1), a key anti-inflammatory and immunomodulatory cytokine.[10][11] This dual action of suppressing pro-inflammatory and promoting anti-inflammatory pathways makes these compounds particularly interesting as potential therapeutic agents.

Table 2: Anti-inflammatory Activity of a Pyrrole Derivative

| Compound | Model | Key Findings | Reference |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema in rats | Significant reduction in paw edema | [10][11] |

| LPS-induced systemic inflammation in rats | Decreased serum TNF-α, Increased serum TGF-β1 | [10][11] |

Signaling Pathway for Anti-inflammatory Action

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animal Model: Male Wistar rats are typically used.

-

Groups: Animals are divided into control, standard drug (e.g., diclofenac), and test compound groups.

-

Administration: The test compound or vehicle is administered intraperitoneally or orally.

-

Induction of Edema: A sub-plantar injection of carrageenan solution is given into the right hind paw of each rat.

-

Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new classes of antimicrobial agents.[12][13] Chlorophenyl-containing compounds have emerged as a promising scaffold for the development of novel antibacterial and antifungal drugs.[14][15][16]

Antibacterial Activity

Several derivatives of 5-(2-Chlorophenyl)pentanoic acid have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[12][13] For example, (S,Z)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid has shown good inhibitory activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[12]

The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis or the inhibition of essential bacterial enzymes.

Antifungal Activity

In addition to their antibacterial properties, some chlorophenyl derivatives also exhibit antifungal activity. For instance, certain tetrahydro bipyrazole carbaldehydes containing a chlorophenyl moiety have shown admirable activity against fungal strains such as Rhizopus oryzae.[16]

Table 3: Antimicrobial Activity of Selected Chlorophenyl Derivatives

| Compound Class | Specific Derivative | Target Organism(s) | Activity | Reference |

| Thiazolidinone-pentanoic acid | (S,Z)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid | Staphylococcus aureus | Good antibacterial activity | [12] |

| Tetrahydro bipyrazole carbaldehydes | Various derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, R. oryzae | Excellent antibacterial and antifungal activity | [16] |

| Pyrazole derivatives | 5-(2-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | E. coli, P. aeruginosa, B. subtilis, S. aureus | Strong antibacterial activity | [14] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

-

Serial Dilutions: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis and Future Directions

The synthesis of 5-(2-Chlorophenyl)pentanoic acid derivatives can be achieved through various synthetic routes, often involving multi-step reactions. For example, the synthesis of thiazolidinone-pentanoic acid derivatives involves a Knoevenagel condensation as a key step.[12] The synthesis of thiazolidinone derivatives with anticancer activity has been achieved through the Knoevenagel reaction of 4-thiazolidinone derivatives with (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal.[6]

The future of research in this area lies in the rational design and synthesis of novel derivatives of 5-(2-Chlorophenyl)pentanoic acid with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in guiding these efforts.[17][18][19] By systematically modifying the core structure and exploring different substituents, it may be possible to develop lead compounds for a variety of therapeutic applications.

Further research should focus on:

-

Synthesis and biological evaluation of 5-(2-Chlorophenyl)pentanoic acid itself.

-

Elucidation of the precise mechanisms of action of active derivatives.

-

Optimization of lead compounds to improve their drug-like properties.

-

In vivo studies to validate the therapeutic potential of promising candidates.

Conclusion

While direct studies on 5-(2-Chlorophenyl)pentanoic acid are limited, the extensive research on its derivatives provides a compelling case for its potential as a versatile scaffold in drug discovery. The diverse biological activities observed, including anticancer, anti-inflammatory, and antimicrobial effects, underscore the importance of further investigation into this chemical class. This technical guide has summarized the current state of knowledge and aims to serve as a catalyst for future research that could unlock the full therapeutic potential of 5-(2-Chlorophenyl)pentanoic acid and its derivatives.

References

[12] Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. PMC. [Link]

[10] Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC. [Link]

[20] Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R. PubMed. [Link]

[6] Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. MDPI. [Link]

[8] Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. [Link]

[11] Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed. [Link]

[21] ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF SOME ACID CHLORIDE DERIVATIVES OF 2-AMINO-N- (3-CHLOROPHENYL) -. TSI Journals. [Link]

[7] Cytotoxic Activity of Compounds 3 and 5c,h,I against PACA2 (Pancreatic... ResearchGate. [Link]

[3] Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. PMC. [Link]

[1] The Design, Synthesis, and Biological Evaluation of Compounds with Medicinal Value. [Link]

[9] In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid. (2018) | H. Zlatanova | 3 Citations. SciSpace. [Link]

[13] Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. ResearchGate. [Link]

[4] Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. PMC. [Link]

[14] Special Issue on “The Design, Synthesis and Biological Evaluation of Compounds with Medicinal Value”. MDPI. [Link]

[5] Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2- N-(2-quinolylmethylene)aminophenol. PubMed. [Link]

[22] Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. MDPI. [Link]

[23] Structure-activity relationships of aryloxyalkanoic acid hydroxyamides as potent inhibitors of histone deacetylase. PubMed. [Link]

[15] “Synthesis , Characterization and antimicrobial activity of N-[{4-[2-{5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-pyra. Amazon AWS. [Link]

[24] Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. [Link]

[17] Structure activity relationship – Knowledge and References. Taylor & Francis. [Link]

[18] Structure Activity Relationships (SAR) and Pharmacophore Discovery Using Inductive Logic Programming (ILP). Department of Computing - Imperial College London. [Link]

[19] (PDF) Structure-activity relationships for the design of small-molecule inhibitors. [Link]

[16] Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling. [Link]

[25] In Vitro Antibacterial and Antibiofilm Activities of Chlorogenic Acid against Clinical Isolates of Stenotrophomonas maltophilia including the Trimethoprim/Sulfamethoxazole Resistant Strain. PMC. [Link]/)

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2- N-(2-quinolylmethylene)aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 16. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. doc.ic.ac.uk [doc.ic.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tsijournals.com [tsijournals.com]

- 22. mdpi.com [mdpi.com]

- 23. Structure-activity relationships of aryloxyalkanoic acid hydroxyamides as potent inhibitors of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In Vitro Antibacterial and Antibiofilm Activities of Chlorogenic Acid against Clinical Isolates of Stenotrophomonas maltophilia including the Trimethoprim/Sulfamethoxazole Resistant Strain - PMC [pmc.ncbi.nlm.nih.gov]

Predictive Pharmacological Profiling: Mechanism of Action for 5-(2-Chlorophenyl)pentanoic Acid

Executive Summary